molecular formula C21H26N4O5S B2371517 benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone CAS No. 1251613-21-4

benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone

Cat. No.: B2371517
CAS No.: 1251613-21-4
M. Wt: 446.52
InChI Key: SVFJSFURWZXFBK-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H26N4O5S and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Receptor Binding

Compounds with structures similar to the queried chemical have been studied for their molecular interactions, particularly in the context of receptor binding. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent antagonist for the CB1 cannabinoid receptor, demonstrating the potential of such compounds in understanding receptor-ligand interactions and developing pharmacophore models for receptor ligands (J. Shim et al., 2002).

Antimicrobial Chemotypes

Another area of research is the design and synthesis of new chemotypes for antimicrobial activity. Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with several compounds showing potential against Mycobacterium tuberculosis H37Rv strain, indicating the role of similar compounds in developing new antimicrobial agents (S. Pancholia et al., 2016).

Photopolymerization Initiators

Compounds with benzophenone and dioxane structures have been explored as novel initiators for free radical photopolymerization, suggesting potential applications in materials science and engineering. For instance, benzophenone-di-1,3-dioxane (BP-DDO) has shown effectiveness in initiating the polymerization of acrylates and methacrylates, highlighting the utility of such compounds in developing new photopolymerization processes (Wang Kemin et al., 2011).

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-14-20(15(2)25(22-14)17-5-10-31(27,28)12-17)23-6-8-24(9-7-23)21(26)16-3-4-18-19(11-16)30-13-29-18/h3-4,11,17H,5-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFJSFURWZXFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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